3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid. This nomenclature precisely describes the molecular architecture through standardized chemical naming conventions. The (E) designation indicates the trans configuration of the double bond in the propenoic acid side chain, where the carboxylic acid group and the phenyl ring are positioned on opposite sides of the double bond.
The structural representation reveals a complex molecular framework consisting of several interconnected components. The core structure features a phenyl ring substituted at the para position with a sulfamoyl group that connects to a furan-2-ylmethyl moiety. The phenyl ring also bears an acrylic acid substituent, creating a conjugated system that extends from the benzene ring through the double bond to the carboxylic acid functionality. The furan ring, a five-membered aromatic heterocycle containing oxygen, is attached to the sulfamoyl nitrogen through a methylene bridge, providing additional structural complexity and potential for intermolecular interactions.
The complete structural formula can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O, which encodes the complete connectivity and stereochemistry of the molecule. The International Chemical Identifier string provides an additional layer of structural specification: InChI=1S/C14H13NO5S/c16-14(17)8-5-11-3-6-13(7-4-11)21(18,19)15-10-12-2-1-9-20-12/h1-9,15H,10H2,(H,16,17)/b8-5+.
Alternative Chemical Designations and Registry Numbers
The compound is registered under Chemical Abstracts Service number 391229-93-9, which serves as the primary unique identifier in chemical databases and commercial catalogs. This registry number enables unambiguous identification across different chemical information systems and ensures consistency in scientific literature and commercial documentation. The compound appears in multiple chemical databases with consistent identification through this registry number, facilitating reliable cross-referencing and verification of chemical identity.
Several alternative chemical designations are employed in different contexts and publications. The compound is frequently referred to as 3-[4-[(FURAN-2-YLMETHYL)-SULFAMOYL]-PHENYL]-ACRYLIC ACID in uppercase notation, particularly in commercial chemical catalogs and safety documentation. Additional systematic names include (E)-3-(4-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)acrylic acid and 3-[4-[[(2-Furanylmethyl)amino]sulfonyl]phenyl]-2-propenoic acid. The nomenclature 2-Propenoic acid, 3-[4-[[(2-furanylmethyl)amino]sulfonyl]phenyl]- represents the Chemical Abstracts Service systematic name format.
Commercial suppliers utilize various catalog designations and product codes for identification purposes. For instance, AK Scientific assigns catalog number 6294CD to this compound, while other suppliers may use different internal numbering systems. The compound may also be referenced through database-specific identifiers such as PubChem Compound Identification numbers, which provide standardized access to chemical information across different platforms.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C14H13NO5S, indicating the presence of fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom. This composition reflects the complex multi-functional nature of the molecule, incorporating aromatic carbon frameworks, heteroatoms, and various functional groups that contribute to its overall chemical behavior and properties.
Table 1 presents the detailed molecular composition and fundamental properties of the compound:
The molecular weight of 307.32 grams per mole positions this compound within the range of medium-molecular-weight organic compounds, suitable for various research applications while maintaining reasonable solubility characteristics. The exact mass of 307.05145 daltons provides precise identification capabilities for mass spectrometric analysis and confirmation of molecular identity.
The heteroatom content analysis reveals significant functional diversity within the molecular structure. The five oxygen atoms are distributed among the carboxylic acid group (two oxygens), the sulfamoyl functionality (two oxygens), and the furan ring (one oxygen). The single nitrogen atom forms part of the sulfamoyl linkage, serving as the connection point between the furan-containing substituent and the phenyl ring system. The sulfur atom occupies the central position in the sulfamoyl group, contributing to the overall polarity and potential reactivity of the molecule.
Properties
IUPAC Name |
(E)-3-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c16-14(17)8-5-11-3-6-13(7-4-11)21(18,19)15-10-12-2-1-9-20-12/h1-9,15H,10H2,(H,16,17)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBKQPVIIPWFQU-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid typically involves the following steps:
Formation of the Furan-2-ylmethyl Sulfamoyl Intermediate: This step involves the reaction of furan-2-ylmethanol with sulfamoyl chloride in the presence of a base such as triethylamine to form the furan-2-ylmethyl sulfamoyl intermediate.
Coupling with 4-Bromoacetophenone: The intermediate is then coupled with 4-bromoacetophenone using a palladium-catalyzed cross-coupling reaction to form the desired product.
Acrylic Acid Addition: Finally, the product is subjected to a Heck reaction with acrylic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.
Substitution: The sulfamoyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-propionic acid.
Substitution: Various sulfamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan moiety linked to a sulfamoyl group, making it a derivative of acrylic acid. The synthesis of this compound typically involves the condensation of furan-2-carbaldehydes with malonic acid or similar reagents under specific reaction conditions to yield the desired product. Studies have indicated that the resulting compounds exhibit diverse reactivity patterns, which can be further modified to enhance their biological activity .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid exhibit significant antimicrobial activity. For instance, at a concentration of 64 µg/mL, these compounds showed effectiveness against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that it possesses cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The reported IC50 values for these activities range from 5.1 to 22.08 µM, indicating a promising therapeutic window for further development . Molecular docking studies suggest that the compound interacts effectively with key targets involved in cancer proliferation, enhancing its potential as an anticancer agent .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focused on the hydroarylation products derived from 3-(furan-2-yl)propenoic acids showed promising results against fungal infections. The derivatives were tested for their ability to inhibit yeast-like fungi and demonstrated significant antimicrobial properties compared to standard treatments .
- Cytotoxicity in Cancer Models : Research evaluating the cytotoxic effects of various derivatives revealed that modifications in the structure could lead to enhanced activity against specific cancer types. For example, certain para-substituted derivatives exhibited superior inhibition rates compared to their ortho counterparts .
- Molecular Mechanisms : Investigations into the molecular mechanisms underlying the anticancer effects revealed that these compounds may induce apoptosis in cancer cells through activation of intrinsic pathways, highlighting their potential as lead compounds in drug development .
Comparative Analysis of Biological Activities
| Activity | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|
| Antimicrobial | 64 | Candida albicans |
| Antibacterial | Varies | E. coli, Staphylococcus aureus |
| Anticancer (HepG2) | 6.19 | Liver Cancer |
| Anticancer (MCF-7) | 5.10 | Breast Cancer |
Mechanism of Action
The mechanism of action of 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfamoyl-Acrylic Acid Derivatives
(a) Trifluoromethyl-Substituted Analogues
- Compound: (E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid (CID 2345510) Molecular Formula: C₁₆H₁₂F₃NO₄S Key Features: The trifluoromethyl (CF₃) group replaces the furan-2-ylmethyl substituent, significantly increasing lipophilicity (logP ≈ 3.5) and metabolic stability. The CF₃ group’s electron-withdrawing nature enhances sulfonamide acidity (pKa ~ 6.2) compared to furan derivatives . Applications: Fluorinated sulfonamides are widely explored as enzyme inhibitors (e.g., carbonic anhydrase) and corrosion protection agents due to their strong electron-withdrawing effects .
(b) Thiazole-Substituted Analogues
- Compound : Ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC)
- Synthesis : Derived from aniline via acetamide protection, sulfonation, and carbamate formation .
- Key Features : The thiazole ring introduces heteroatoms (N, S) that improve metal-binding capacity, making TSPC effective in corrosion inhibition for steel. Unlike the furan-based compound, thiazole derivatives exhibit stronger π-π stacking interactions with metallic surfaces .
(c) Carbamothioyl Derivatives
- Compound: (2E)-3-(2-Furyl)-N-[(4-sulfamoylphenyl)carbamothioyl]acrylamide Structure: Replaces the acrylic acid moiety with a carbamothioyl group while retaining the furan-sulfamoyl-phenyl scaffold.
Biological Activity
3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid is a compound with significant biological activity, attributed to its unique structural features and functional groups. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H13NO5S, with a molecular weight of approximately 307.32 g/mol. The compound consists of:
- A furan ring : Contributes to its electron-rich character.
- A sulfamoyl group : Enhances solubility and biological activity.
- An acrylic acid moiety : Provides reactivity and potential for enzyme inhibition.
This compound is classified under acrylic acids and sulfonamides, both known for diverse biological activities, including anti-inflammatory and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan-2-ylmethyl Sulfamoyl Intermediate : Reaction of furan-2-ylmethanol with sulfamoyl chloride in the presence of a base (e.g., triethylamine).
- Coupling with 4-Bromoacetophenone : Utilizing a palladium-catalyzed cross-coupling reaction.
- Acrylic Acid Addition : Conducting a Heck reaction with acrylic acid to yield the final product.
Biological Mechanisms
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, particularly enzymes. The mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, effectively blocking their activity. This is facilitated by the furan ring and sulfamoyl group, which enhance binding affinity.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of furan-containing compounds exhibited significant antimicrobial effects against various pathogens, including yeast-like fungi and bacteria. The concentration used was 64 µg/mL, showing promising results in inhibiting growth .
- Anti-inflammatory Effects : Research indicated that compounds similar to this compound could modulate inflammatory responses in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid, and how can purity be validated?
Methodological Answer:
- Synthetic Routes :
- Sulfamoylation : React 4-aminophenylacrylic acid with furan-2-ylmethyl sulfamoyl chloride under anhydrous conditions (e.g., dry DCM, 0–5°C) to form the sulfonamide intermediate .
- Acrylic Acid Activation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to stabilize the carboxylic acid group during purification .
- Purity Validation :
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (N95 mask) is advised if dust is generated .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers characterize the crystalline structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Analyze using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and sulfonamide geometry .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (heating rate: 10°C/min under N) to identify decomposition points (>200°C typical for sulfonamides) .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction yields and minimize side products?
Methodological Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2 factorial matrix. Prioritize factors via Pareto charts .
- Response Surface Methodology (RSM) : Model interactions between critical variables (e.g., pH and reaction time) to predict optimal conditions (e.g., 70°C, 0.1M HSO) .
- Case Study : A 2023 study achieved 88% yield by optimizing furan-2-ylmethyl sulfamoyl chloride stoichiometry (1.2 eq.) and reaction time (12 hr) .
Q. How can computational methods resolve contradictions between experimental and theoretical data?
Methodological Answer:
- Quantum Chemical Calculations :
- DFT Simulations : Use B3LYP/6-31G(d) to compute electronic properties (e.g., HOMO-LUMO gaps) and compare with UV-Vis spectra .
- Reaction Pathway Analysis : Apply nudged elastic band (NEB) methods to identify transition states and validate intermediates .
- Feedback Loops : Refine computational models using experimental NMR/XRD data to improve accuracy (e.g., adjusting solvation parameters) .
Q. What role does chemical software play in accelerating reaction design and data integrity?
Methodological Answer:
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
